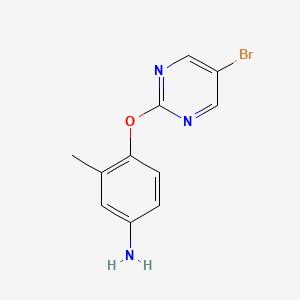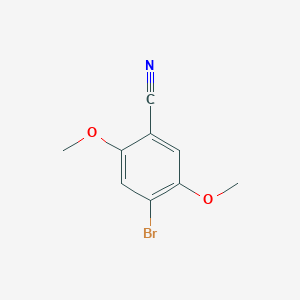
4-Bromo-2,5-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzonitrile typically involves the bromination of 2,5-dimethoxybenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetone under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 4-azido-2,5-dimethoxybenzonitrile or 4-thio-2,5-dimethoxybenzonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction Products: Reduction can yield 4-bromo-2,5-dimethoxybenzylamine.
Applications De Recherche Scientifique
4-Bromo-2,5-dimethoxybenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate its full mechanism of action .
Comparaison Avec Des Composés Similaires
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in neurochemical research.
2-Bromo-4,5-dimethoxybenzonitrile: A structural isomer with different substitution patterns and potentially different reactivity.
4-Bromo-2,5-dimethoxybenzaldehyde: Used as an intermediate in organic synthesis with distinct chemical properties.
Uniqueness: 4-Bromo-2,5-dimethoxybenzonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic transformations and research applications.
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 |
Clé InChI |
HUWSUIXYTKIMDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


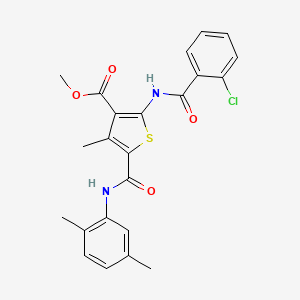
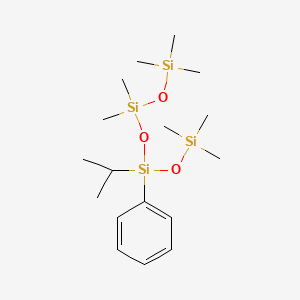


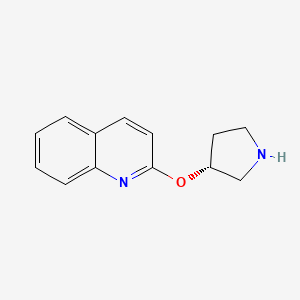
![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)




